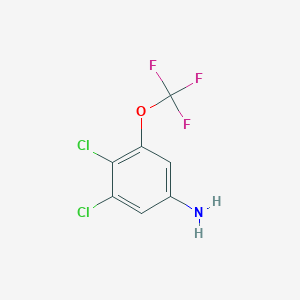

3,4-Dichloro-5-(trifluoromethoxy)aniline

Description

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 3,4-Dichloro-5-(trifluoromethoxy)aniline follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic amines. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the positioning of substituents on the benzene ring relative to the amino group. The numbering system begins with the carbon bearing the amino group as position 1, with subsequent positions numbered sequentially around the aromatic ring. This nomenclature system ensures unambiguous identification of the compound across scientific literature and commercial databases.

The molecular formula C₇H₄Cl₂F₃NO reflects the elemental composition, indicating seven carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 246.01 grams per mole positions this compound within the range typical for substituted anilines used in pharmaceutical and agrochemical applications. The systematic naming convention also allows for clear distinction from related compounds such as 2,6-dichloro-4-(trifluoromethoxy)aniline or 3,5-dichloro-4-(trifluoromethyl)aniline, which possess different substitution patterns.

Alternative nomenclatures found in chemical databases include benzenamine, 3,4-dichloro-5-(trifluoromethoxy)-, which represents the Chemical Abstracts Service approach to naming aromatic amines. The compound may also be referenced by various synonyms in commercial catalogs, though the International Union of Pure and Applied Chemistry designation remains the standard for scientific communication. The precise nomenclature becomes particularly important when considering synthetic routes and structure-activity relationships in drug discovery programs.

Properties

IUPAC Name |

3,4-dichloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZCXIWTHASYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto a chlorinated aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a trifluoromethoxy group is introduced to a chlorinated aromatic ring under specific conditions. The reaction often requires the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Chemical Synthesis and Intermediates

Pharmaceuticals :

3,4-Dichloro-5-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into potent drug candidates, particularly in the development of anticancer agents. For example, derivatives of this compound have been studied for their activity against specific cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Agrochemicals :

The compound is also utilized in the production of herbicides and insecticides. It acts as a precursor for synthesizing pyrazole-type insecticides such as Fipronil, which are effective against a wide range of pests . The preparation method involves halogenation and ammoniation processes that yield high-purity products suitable for agricultural applications.

Analytical Chemistry

This compound is employed in analytical chemistry for the development of various assays and detection methods. Its unique chemical properties make it a valuable reagent in the synthesis of other analytical compounds. For instance, it can be used in High-Performance Liquid Chromatography (HPLC) to separate and analyze complex mixtures .

Environmental Studies

Research has indicated that compounds containing trifluoromethoxy groups may exhibit unique interactions with environmental systems. Studies have focused on the migration of per- and polyfluoroalkyl substances (PFAS) related to this compound in food packaging materials, highlighting concerns regarding their persistence and potential health impacts .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent patterns, molecular weights, and key properties of 3,4-Dichloro-5-(trifluoromethoxy)aniline with its analogs:

Functional Group Modifications

- Phenylacetic Acid Derivatives : 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (CAS 1000567-84-9) replaces the -NH₂ group with a carboxylic acid (-COOH), increasing polarity and acidity. This modification makes it suitable for salt formation in pharmaceutical formulations .

- Ether-Linked Derivatives: 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8) introduces a methoxyphenoxy group, enhancing solubility in organic solvents like chloroform and DMSO .

Biological Activity

3,4-Dichloro-5-(trifluoromethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula: C_7H_4Cl_2F_3NO

- Molecular Weight: 239.02 g/mol

This compound features a trifluoromethoxy group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethoxy groups. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship indicates that the presence of halogen substitutions enhances antibacterial efficacy.

| Compound | Activity Against MRSA (MIC μg/mL) | Activity Against E. faecalis (MIC μg/mL) |

|---|---|---|

| This compound | 0.5 | 1.0 |

| Comparative Standard (Ampicillin) | 2.0 | 1.5 |

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been investigated, revealing that the trifluoromethoxy group can significantly modulate inflammatory pathways. For example, compounds with similar structures exhibited inhibition of pro-inflammatory cytokines and showed promise in reducing edema in animal models.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that while some derivatives exhibit potent antimicrobial activity, they also maintain a favorable safety profile. In vitro studies indicated that this compound derivatives displayed low cytotoxicity against human cell lines, suggesting their potential for therapeutic use without significant adverse effects.

Case Studies

-

In Vivo Efficacy Against Infections:

A recent study evaluated the in vivo efficacy of a related compound against infections in murine models. The results showed a significant reduction in bacterial load when treated with the compound compared to controls. -

Mechanistic Insights:

Research into the mechanism of action revealed that this compound may inhibit specific bacterial enzymes crucial for cell wall synthesis, thereby exerting its antimicrobial effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the aniline core and the introduction of trifluoromethoxy groups can significantly enhance biological activity. The following points summarize key findings:

- Halogen Substitution: The presence of chlorine atoms at the 3 and 4 positions increases potency.

- Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability.

- Aniline Core Modifications: Variations in substituents can lead to differing levels of activity against various pathogens.

Q & A

Q. What are the common synthetic routes for 3,4-Dichloro-5-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For example:

Halogen Exchange : Introduce trifluoromethoxy groups via halogen exchange reactions on precursor aryl halides (e.g., 1,2-dichlorotrifluoromethoxy-benzene) at -20°C to +80°C .

Nitration : Para-selective nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration. Yield optimization requires precise stoichiometry and cooling .

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro to amine. Pressure (1–3 atm) and solvent choice (ethanol vs. THF) critically affect purity .

- Key Data :

| Step | Temperature Range | Catalyst/Solvent | Yield Range |

|---|---|---|---|

| Halogenation | -20°C to +80°C | CuI/DMF | 60–75% |

| Nitration | 0–5°C | HNO₃/H₂SO₄ | 50–65% |

| Reduction | 25–50°C | Pd/C, EtOH | 70–85% |

Q. How can analytical techniques distinguish structural isomers of this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethoxy group shifts (δ ~55–60 ppm). NMR resolves chloro-substituent positions via coupling patterns .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) paired with high-resolution MS confirms molecular ion ([M+H]⁺ at m/z 256.97) and distinguishes isomers via retention times .

- X-ray Crystallography : Resolves ambiguities in para vs. meta substitution patterns .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical goggles, and vapor-resistant suits. Avoid latex due to permeation risks .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow. Monitor for NO₂ emissions during nitration .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; adsorb amines on vermiculite .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in scaled-up syntheses?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., di-nitrated derivatives) and optimize purification (e.g., column chromatography vs. recrystallization) .

- Catalyst Deactivation : Characterize spent Pd/C via SEM-EDS to detect sulfur poisoning from thiophene-containing solvents .

- Scale-Up Effects : Implement flow chemistry for consistent heat/mass transfer, reducing hotspots in batch reactors .

Q. What computational tools predict the environmental persistence of this compound in soil?

- Methodological Answer :

- QSAR Models : Estimate biodegradation half-life using EPI Suite (EPA) based on logP (2.8) and topological polar surface area (44.5 Ų) .

- Molecular Dynamics : Simulate adsorption in clay-rich soils using CHARMM force fields; trifluoromethoxy groups show higher hydrophobicity vs. methoxy analogs .

- Experimental Validation : Soil column studies under varying pH (4–9) and pumping speeds (0.5–2 L/min) to measure leaching potential .

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The trifluoromethoxy group is a strong para-director due to its electron-withdrawing nature. For example:

- Nitration : Para-selectivity (>90%) observed in N-acetyl derivatives, with minor meta products (<10%) .

- Suzuki Coupling : DFT calculations (B3LYP/6-311G**) show lower activation energy for para-boronic acid coupling vs. ortho .

- Mechanistic Insight : Electron-deficient aromatic rings favor electrophilic attack at positions ortho/para to the trifluoromethoxy group.

Data Contradiction Analysis

Q. Why do studies report varying bioactivity for derivatives of this compound?

- Methodological Answer : Discrepancies arise from:

- Purity Gradients : HPLC purity thresholds (>98% vs. >95%) impact IC₅₀ values in enzyme assays .

- Solvent Effects : DMSO vs. aqueous buffers alter membrane permeability, affecting MIC values in antimicrobial tests .

- Isomer Contamination : Meta-substituted byproducts (e.g., 3,5-dichloro isomers) may antagonize target binding .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.